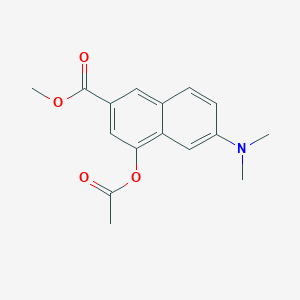

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester

描述

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is a complex organic compound with a unique structure that combines a naphthalene ring with various functional groups

属性

IUPAC Name |

methyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-10(18)21-15-8-12(16(19)20-4)7-11-5-6-13(17(2)3)9-14(11)15/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFHRQBMJYNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester typically involves multiple steps One common method involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalystThe dimethylamino group is introduced via a substitution reaction using dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy and dimethylamino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of naphthalenemethanol derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester

- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-Methyl-, ethyl ester

- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications .

生物活性

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a naphthalene backbone with specific functional groups that may influence its biological properties. The structure can be represented as follows:

- Chemical Formula : C13H13NO3

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of naphthalene carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 2-naphthalenecarboxylic acid have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit enzyme activity .

- Anticancer Properties : Research has demonstrated that naphthalene derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound has been implicated in the generation of ROS, which can lead to oxidative stress in cells and contribute to its antimicrobial and anticancer effects .

- Modulation of Gene Expression : It has been observed that naphthalene derivatives can alter the expression of genes associated with inflammation and apoptosis, further supporting their therapeutic potential .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various naphthalene carboxylic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to unsubstituted naphthalene derivatives.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Naphthalenecarboxylic acid derivative | E. coli | 32 µg/mL |

| 2-Naphthalenecarboxylic acid derivative | S. aureus | 16 µg/mL |

Anticancer Research

In a clinical trial involving cancer cell lines, the compound demonstrated potent cytotoxicity with IC50 values in the low micromolar range. A significant reduction in cell viability was noted in treated cells compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

常见问题

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via mixed anhydride-mediated esterification. A validated method involves reacting the parent carboxylic acid with an alcohol (e.g., methanol) using 2-methyl-6-nitrobenzoic anhydride as an activating agent. Catalytic 4-(dimethylamino)pyridine (DMAP) enhances reaction efficiency at room temperature, achieving high yields (85–95%) with minimal side products. Key steps include equimolar reagent ratios, inert atmosphere, and purification via silica gel chromatography .

Q. How can researchers characterize this compound using spectroscopic methods?

Characterization typically involves:

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 314.1 [M+H]⁺) and fragmentation patterns align with the ester and acetyloxy groups. Compare with databases like the EPA/NIH Mass Spectral Database for structural validation .

- NMR: H NMR signals for the dimethylamino group (δ 2.8–3.1 ppm), acetyloxy methyl protons (δ 2.1 ppm), and naphthalene aromatic protons (δ 7.2–8.5 ppm). C NMR confirms ester carbonyl (δ 170–175 ppm) .

Q. What are the key stability considerations for handling and storage?

The compound is sensitive to hydrolysis due to the acetyloxy group. Store under anhydrous conditions at –20°C in amber glass vials. Avoid prolonged exposure to light, moisture, or basic environments. Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during acylation of naphthalenecarboxylic acid derivatives?

Competing acylation at the dimethylamino group can occur. To suppress this:

- Use bulky anhydrides (e.g., 2-methyl-6-nitrobenzoic anhydride) to sterically hinder undesired sites.

- Optimize catalyst loading (e.g., 5 mol% DMAP) and reaction time (≤2 hours) to favor esterification over side reactions.

- Validate selectivity via LC-MS to detect byproducts like N-acetylated derivatives .

Q. What methodologies resolve contradictions in spectral data for complex esters?

Discrepancies in NMR or MS data may arise from conformational flexibility or impurities. Strategies include:

- Dynamic NMR Experiments: Resolve rotational barriers in the dimethylamino group by analyzing variable-temperature H NMR spectra.

- High-Resolution MS (HRMS): Confirm molecular formula (e.g., C₁₇H₁₉NO₄ requires m/z 313.1314).

- X-ray Crystallography: Resolve ambiguities in regiochemistry using single-crystal structures, as demonstrated for analogous naphthalene esters .

Q. How should researchers design toxicological studies to minimize bias and ensure reproducibility?

Adopt risk-of-bias (RoB) frameworks for animal studies, including:

- Randomization: Assign doses using stratified randomization to control for weight/age variables.

- Blinding: Mask group allocations during data collection and analysis.

- Outcome Reporting: Predefine primary endpoints (e.g., hepatotoxicity markers) and report all measured outcomes, even if negative.

Reference standardized RoB questionnaires (e.g., Table C-7 in Toxicological Profiles) to audit study rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。